(1R,5R,6R)-2,6-Dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene
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Overview
Description
Alpha-cis-Bergamotene: is a bicyclic sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is one of the isomers of bergamotene, which are naturally occurring compounds found in various essential oils, including those of carrot, bergamot, lime, citron, cottonseed, and kumquat . Alpha-cis-Bergamotene is known for its distinctive aroma and is used in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (1R,5R,6R)-2,6-Dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes . The reaction is catalyzed by specific enzymes such as exo-alpha-bergamotene synthase . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: : Industrial production of this compound can be achieved through the extraction of essential oils from plants that naturally produce this compound . The extraction process involves steam distillation, where the volatile components are separated from the plant material and then purified .
Chemical Reactions Analysis
Types of Reactions: : Alpha-cis-Bergamotene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed: : The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Alpha-cis-Bergamotene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,5R,6R)-2,6-Dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Alpha-cis-Bergamotene is unique among its isomers and related compounds due to its specific stereochemistry and biological activities . Similar compounds include:
Trans-alpha-Bergamotene: Another isomer with different stereochemistry and slightly different biological activities.
Beta-Bergamotene: A structural isomer with a different position of the double bond, leading to distinct chemical and biological properties.
Caryophyllene: A related sesquiterpene with similar applications in the flavor and fragrance industries.
Alpha-cis-Bergamotene stands out due to its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,5R,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m1/s1 |
InChI Key |
YMBFCQPIMVLNIU-RBSFLKMASA-N |
SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C |
Isomeric SMILES |
CC1=CC[C@@H]2C[C@H]1[C@]2(C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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